molecular formula C21H23N3O4S B11589857 N-[4-(butylsulfamoyl)phenyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide

N-[4-(butylsulfamoyl)phenyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide

Cat. No.: B11589857
M. Wt: 413.5 g/mol
InChI Key: YWJWVAXMORVRMJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction employs palladium catalysts and boron reagents to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to ensure scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[4-(butylsulfamoyl)phenyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, alcohols, or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-[4-(butylsulfamoyl)phenyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[4-(butylsulfamoyl)phenyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the oxazole ring can interact with nucleic acids or proteins. These interactions can lead to the modulation of biological processes, such as cell signaling and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the oxazole ring and the butylsulfamoyl group provides a balance of hydrophobic and hydrophilic characteristics, enhancing its versatility in various applications .

Properties

Molecular Formula

C21H23N3O4S

Molecular Weight

413.5 g/mol

IUPAC Name

N-[4-(butylsulfamoyl)phenyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C21H23N3O4S/c1-3-4-14-22-29(26,27)18-12-10-17(11-13-18)23-21(25)19-15(2)28-24-20(19)16-8-6-5-7-9-16/h5-13,22H,3-4,14H2,1-2H3,(H,23,25)

InChI Key

YWJWVAXMORVRMJ-UHFFFAOYSA-N

Canonical SMILES

CCCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=C(ON=C2C3=CC=CC=C3)C

Origin of Product

United States

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